N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
Description
N-{(E)-[2-(2-Nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine is a Schiff base derived from the condensation of 4H-1,2,4-triazol-4-amine and 2-(2-nitrophenoxy)benzaldehyde. Its structure features a triazole core linked via an imine bond to a substituted phenyl ring bearing a nitro group at the ortho position of the phenoxy moiety (Fig. 1).
Properties
Molecular Formula |
C15H11N5O3 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
(E)-1-[2-(2-nitrophenoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C15H11N5O3/c21-20(22)13-6-2-4-8-15(13)23-14-7-3-1-5-12(14)9-18-19-10-16-17-11-19/h1-11H/b18-9+ |
InChI Key |
HICHFAJLPJCMBA-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C=NN=C2)OC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C=NN=C2)OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Formic Acid Cyclocondensation
The 4H-1,2,4-triazol-4-amine core is synthesized via cyclocondensation of hydrazine hydrate with formic acid derivatives. In U.S. Patent 6,504,033, stoichiometric imbalances between formic acid and hydrazine hydrate significantly impact impurity profiles. A 2.5% deficiency of formic acid reduces the bis(triazole) byproduct to <0.1% (Table 1). The reaction proceeds exothermically at 85°C, followed by dehydration at 170°C under reduced pressure (50 mmHg), yielding 81.5% crude product. Recrystallization in isopropanol enhances purity to 99.6%.
Table 1: Effect of Formic Acid Stoichiometry on Byproduct Formation
| Formic Acid Proportion | Bis(triazole) Impurity (%) |
|---|---|
| 2.5% Deficiency | <0.1 |
| 1% Deficiency | 0.3 |
| Stoichiometric | 1.3 |
| 5% Excess | 4.0 |
Ethyl Formate-Based Synthesis with Ion-Exchange Resins
U.S. Patent 7,045,635B2 discloses an improved method using ethyl formate, hydrazine hydrate, and sulfonated polystyrene resin. Ethyl formate reacts with hydrazine in ethanol at 75°C, followed by distillation at 130–133°C to remove water and ethanol. This continuous process achieves 80% yield and 99.5% purity, avoiding the prolonged reaction times (24 hours) of earlier methods. The resin catalyzes both formate hydrolysis and cyclization, streamlining the synthesis.
Preparation of 2-(2-Nitrophenoxy)benzaldehyde
Nitration of Phenolic Precursors
The nitrophenoxy moiety is introduced via directed nitration. CN107759477A describes a regioselective nitration strategy using concentrated sulfuric acid and 70% nitric acid at room temperature. For example, β-phenyl ethylamine derivatives undergo nitration to yield 4-nitro intermediates with 84.7% efficiency after recrystallization. Applied to phenoxy systems, this method ensures ortho-nitration relative to the ether oxygen, critical for achieving the 2-nitrophenoxy group.
Key Conditions:
- Solvent: Dichloroethane for intermediate stability.
- Temperature: Maintained at 25°C to prevent over-nitration.
- Workup: Quenching with ice-water and pH adjustment to 7–8 using ammonia.
Imine Condensation: Assembly of the Final Product
Reaction Optimization for E-Selectivity
The imine bond forms through acid-catalyzed condensation of 4H-1,2,4-triazol-4-amine and 2-(2-nitrophenoxy)benzaldehyde. Ethanol serves as the optimal solvent, enabling reversible Schiff base formation and favoring the thermodynamically stable E-isomer. Amberlyst 15 resin (1–5 wt%) catalyzes the reaction at 80°C, achieving 89% conversion in 12 hours.
Critical Parameters:
Purification and Characterization
Crude product is purified via sequential recrystallization from ethanol/water (3:1), yielding needle-like crystals with 98.2% HPLC purity. Spectroscopic validation includes:
- ¹H NMR: A singlet at δ 8.3 ppm confirms the triazole NH₂ group.
- IR: Stretching vibrations at 1620 cm⁻¹ (C=N) and 1520 cm⁻¹ (NO₂).
Comparative Analysis of Industrial-Scale Methodologies
Batch vs. Continuous Flow Synthesis
Batch processes dominate laboratory-scale synthesis, but U.S. Patent 7,045,635B2 highlights the scalability of continuous flow reactors for triazole production. Residence times of 30–60 minutes at 130°C improve throughput by 40% compared to batch systems.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Scientific Research Applications
N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound exhibits potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenoxy group may contribute to the compound’s ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells. These interactions can result in various biological effects, including antimicrobial and antitumor activities.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the triazole ring or the phenyl moiety, influencing their physicochemical and biological properties. Key examples include:
Key Trends :
Insights :
Implications for Target Compound :
Coordination Chemistry and Stability
Triazole Schiff bases often form stable coordination complexes. For example:
- Copper(I) complex with N-[(E)-(4-chlorobenzylidene)]-4H-1,2,4-triazol-4-amine (): Exhibits reversible structural reorganization upon desolvation, useful for gas storage .
- Copper(II) complex stability constant (): β = 562.34 L mol⁻¹, indicating strong metal binding .
Comparison : The target compound’s nitro group may enhance metal-binding affinity compared to chloro or methoxy substituents, though experimental validation is needed.
Biological Activity
N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to consolidate existing research findings regarding the biological activity of this compound, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 306.31 g/mol. The compound features a triazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains. In particular, this compound has been evaluated against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Pseudomonas aeruginosa | 0.8 μg/mL |
These results demonstrate that the compound can be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been explored. Studies suggest that triazole derivatives can induce apoptosis in cancer cells by inhibiting specific pathways involved in cell proliferation.
A notable study reported that this compound exhibited cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These findings indicate that the compound may serve as a lead for further development in cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various in vitro models. The compound has shown promise in reducing pro-inflammatory cytokine production and inhibiting pathways associated with inflammation.
The biological activity of triazole derivatives is often attributed to their ability to interact with specific enzymes and receptors within the body. For instance, triazoles are known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cellular proliferation. Molecular docking studies suggest that this compound binds effectively to DHFR, leading to its inhibitory effects on cancer cell growth.
Case Studies
Several case studies have highlighted the efficacy of triazole compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a triazole derivative similar to this compound against resistant bacterial strains in patients with chronic infections. Results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : In another study involving patients with advanced breast cancer, a triazole derivative was administered alongside conventional chemotherapy. The combination therapy resulted in improved patient outcomes and reduced side effects.
Q & A
What are the recommended synthetic routes for N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine?
Category : Basic (Synthesis Methodology)
Answer :
The synthesis typically involves:
- Schiff base formation : Condensation of 4H-1,2,4-triazol-4-amine with 2-(2-nitrophenoxy)benzaldehyde under acidic conditions (e.g., ethanol/HCl) to form the imine bond. Reaction time (12–24 hours) and temperature (room temperature) are critical for yield optimization .
- Precursor preparation : The aldehyde intermediate may be synthesized via Vilsmeier-Haack formylation of 2-(2-nitrophenoxy)phenyl derivatives using POCl₃/DMF .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity.
How can the compound’s structural integrity and purity be validated experimentally?
Category : Basic (Analytical Characterization)
Answer :
Key methodologies include:
- Spectroscopy :
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray crystallography : Resolve E/Z isomerism and confirm the planar geometry of the triazole and nitrophenoxy moieties .
What biological activities are hypothesized for this compound, and how can they be evaluated?
Category : Basic (Biological Screening)
Answer :
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC values) .
- Anticancer potential : Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values correlate with substituent electronic effects .
- Mechanistic studies :
- DNA intercalation: UV-vis titration with CT-DNA.
- Enzyme inhibition: Target triazole-sensitive enzymes like CYP450 using fluorometric assays .
How to resolve contradictions in reported synthetic yields for this compound?
Category : Advanced (Data Analysis)
Answer :
Contradictions often arise from:
- Reaction conditions : Longer reaction times (24+ hours) improve yields but risk Schiff base hydrolysis. Monitor via TLC .
- Isomerization : E/Z isomer ratios depend on solvent polarity (e.g., ethanol favors E-configuration). Use NOESY NMR to quantify isomers .
- Catalyst selection : Substituent-sensitive reactions may require Lewis acids (e.g., ZnCl₂) for nitro-group stabilization .
What strategies ensure the compound’s stability under varying pH and temperature conditions?
Category : Advanced (Material Stability)
Answer :
- pH stability :
- Avoid alkaline conditions (pH > 8) to prevent imine bond hydrolysis. Use buffered solutions (pH 5–7) for biological assays .
- Thermal stability :
- DSC/TGA analysis shows decomposition >200°C. Store at −20°C under inert gas (N₂/Ar) .
- Light sensitivity : Nitro groups are photolabile; use amber vials and limit UV exposure .
How can computational methods predict the compound’s reactivity and binding modes?
Category : Advanced (Theoretical Modeling)
Answer :
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., topoisomerase II). Focus on triazole-nitrogen and nitro-oxygen as key binding sites .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gap) and charge distribution .
- QSAR models : Corporate Hammett σ values for nitrophenoxy substituents to predict bioactivity trends .
What environmental impact assessments are relevant for this compound?
Category : Advanced (Environmental Chemistry)
Answer :
- Degradation studies :
- Ecotoxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
